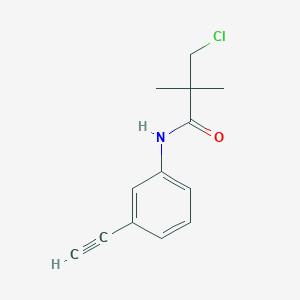

![molecular formula C20H21N5O4 B2506098 Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 896816-71-0](/img/structure/B2506098.png)

Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multistep reaction starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. The process involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. Further reactions with various carboxylic acids led to the formation of the final compounds, which were then tested for their antioxidant and antimicrobial activities .

In another study, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized by acetylating 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethylamine and formamide in the presence of 1,4-dioxane. The resulting compounds were then refluxed with urea and sodium ethoxide to yield the title compounds. These compounds were characterized and screened for antimicrobial activity against various bacteria .

Lastly, a one-pot multicomponent reaction was described for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates. This synthesis utilized aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, offering advantages such as high yields and short reaction times .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic and elemental analysis data. The studies did not provide detailed molecular structure analysis in the abstracts, but it can be inferred that the compounds possess complex structures with multiple functional groups, which are likely responsible for their biological activities. The presence of benzimidazole rings and various substituents such as aryl groups and thioacetates suggests a high degree of structural diversity among the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve the formation of Schiff's bases, acetylation, and multicomponent reactions. The use of homogeneous catalysts such as Ni(NO3)2.6H2O indicates a focus on efficiency and selectivity in the synthesis process. The reactions are designed to introduce various functional groups that are expected to contribute to the biological activity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly discussed in the abstracts. However, the studies mention the use of spectroscopic methods for characterization, which suggests that the compounds have distinct spectroscopic signatures. The antimicrobial and antioxidant activities of these compounds imply that they interact with biological systems, which is indicative of their chemical reactivity. The quantitative structure–activity relationships (QSAR) and molecular docking studies indicate that the physical and chemical properties of these compounds are closely related to their biological activities .

Scientific Research Applications

Crystal Structure Analysis

- Study on Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : This study explored the crystal structure of a compound similar to the one you're interested in, which helped in understanding its physical and chemical properties (Li et al., 2015).

Chemical Synthesis and Reactions

- Facile Route to Imidazo[1,2-a]quinolines : This research investigated the interaction of compounds like the one with substituted acetonitriles, leading to the synthesis of imidazo[1,2-A]quinoline derivatives (Iminov et al., 2008).

- Synthesis of Imidazole Derivatives : A study synthesized various imidazole derivatives, providing insight into chemical processes related to your compound of interest (Sharma et al., 2004).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties : Research explored the antioxidant and antimicrobial activities of derivatives similar to the compound , indicating potential biomedical applications (Bassyouni et al., 2012).

Pharmacokinetics and Tissue Distribution

- Study on a Novel ALK5 Inhibitor : This research examined the pharmacokinetics and tissue distribution of a compound structurally related to the one you're interested in, indicating its potential as an anti-fibrosis drug (Kim et al., 2008).

Synthesis and Biological Activity

- Synthesis of 1,3,4-Oxadiazole Compounds : This study focused on synthesizing new compounds derived from 1H-imidazole and evaluated their biological activity, highlighting the potential of such compounds in various applications (Al-badrany et al., 2019).

Mechanism of Action

Target of action

Compounds with an imidazole ring, like the one present in the given compound, are known to interact with various biological targets. For instance, they can act as inhibitors for enzymes like cyclo-oxygenase-2 (COX-2), which plays a key role in inflammation and pain .

Mode of action

The interaction of these compounds with their targets often involves the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and activity of the target protein .

Biochemical pathways

The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation and associated symptoms .

properties

IUPAC Name |

methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHCMUCCTOAZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)